- Synthesis and bioactivity research of glycine hydrazides derivatives, Nongyaoxue Xuebao, 2008, 10(2), 151-155

Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

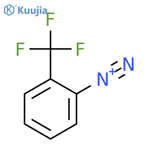

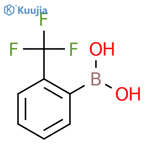

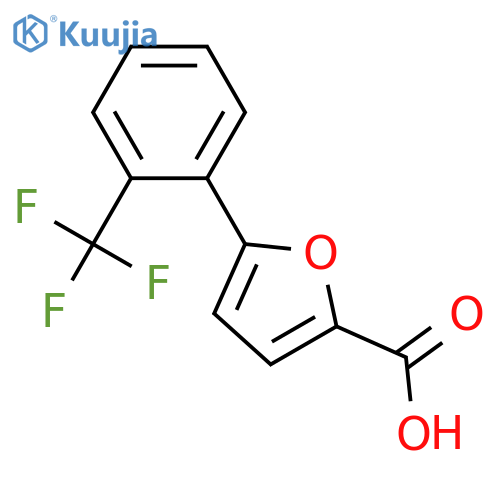

92973-24-5 structure

Nom du produit:5-2-(Trifluoromethyl)phenyl-2-furoic Acid

Numéro CAS:92973-24-5

Le MF:C12H7F3O3

Mégawatts:256.177394151688

MDL:MFCD02602847

CID:801078

PubChem ID:647499

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-

- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid

- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)

- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid

- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- EN300-109243

- CS-0095183

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%

- SR-01000363008-1

- SB61061

- PD037053

- Q27096978

- VS-01350

- CHEMBL200377

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic

- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid

- 92973-24-5

- HMS3604L03

- MFCD02602847

- IJPNRBZMRINMMR-UHFFFAOYSA-N

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;

- BBL003481

- PD005490

- 2evc

- AKOS000109200

- BDBM50175443

- DB07759

- NS00068266

- DB-349790

- G86129

- DTXSID40349440

- HMS2494F03

- Z57727924

- STK055280

- SMR000011380

- SCHEMBL376111

- SR-01000363008

- KUC100872N

- MLS000032257

- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid

-

- MDL: MFCD02602847

- Piscine à noyau: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)

- La clé Inchi: IJPNRBZMRINMMR-UHFFFAOYSA-N

- Sourire: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

Propriétés calculées

- Qualité précise: 256.03472857g/mol

- Masse isotopique unique: 256.03472857g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 3

- Complexité: 316

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 50.4Ų

- Le xlogp3: 3.4

Propriétés expérimentales

- Couleur / forme: Solide

- Dense: 1.395

- Point de fusion: 163-167 °C (lit.)

- Point d'ébullition: 372.9°C at 760 mmHg

- Point d'éclair: 179.3°C

- Indice de réfraction: 1.511

- Pression de vapeur: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Informations de sécurité

-

Symbolisme:

- Mot signal:Danger

- Description des dangers: H301-H315-H317-H319-H335

- Déclaration d'avertissement: P261-P280-P301+P310-P305+P351+P338

- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII

- Wgk Allemagne:3

- Code de catégorie de danger: 25-36/37/38-43

- Instructions de sécurité: 26-36/37

-

Identification des marchandises dangereuses:

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | T791805-10000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 10g |

$1568.00 | 2023-05-17 | ||

| Enamine | EN300-109243-10.0g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 10g |

$320.0 | 2023-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |

92973-24-5 | 97% | 1g |

¥515.70 | 2022-08-31 | |

| abcr | AB371997-1 g |

5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |

92973-24-5 | 1 g |

€239.50 | 2023-07-19 | ||

| Enamine | EN300-109243-2.5g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 2.5g |

$161.0 | 2023-10-27 | |

| Enamine | EN300-109243-0.1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 0.1g |

$41.0 | 2023-10-27 | |

| Chemenu | CM196179-5g |

5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |

92973-24-5 | 95% | 5g |

$*** | 2023-05-29 | |

| TRC | T791805-1000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 1g |

$201.00 | 2023-05-17 | ||

| Enamine | EN300-109243-1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 1g |

$119.0 | 2023-10-27 | |

| Aaron | AR00GZ2N-1g |

5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |

92973-24-5 | 95% | 1g |

$189.00 | 2024-07-18 |

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Cupric chloride

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Synthetic Routes 3

Conditions de réaction

Référence

- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Catalysts: Cupric chloride

1.2 Catalysts: Cupric chloride

Référence

- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides, Youji Huaxue, 2008, 28(5), 865-869

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

Référence

- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes, ChemMedChem, 2012, 7(6), 1020-1030

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

Référence

- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

Référence

- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety, Pharma Chemica, 2016, 8(2), 1-9

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Silver oxide (Ag2O)

Référence

- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids, Chemicke Zvesti, 1984, 38(4), 507-13

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Référence

- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

Référence

- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

Référence

- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents, Phosphorus, 2007, 182(5), 1083-1091

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Référence

- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-

- o-Trifluoromethylphenylboronic Acid

- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde

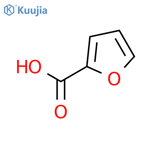

- Furancarboxylic acid

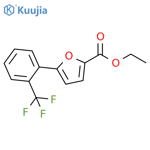

- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester

- NA

- 2-Furoic acid

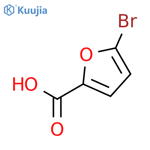

- 5-Bromofuran-2-carboxylic acid

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Littérature connexe

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid) Produits connexes

- 1909286-59-4(3-Phenoxypiperidine Hydrochloride)

- 105-44-2(4-Methyl-2-pentanone Oxime)

- 1700030-06-3(3-(2-chloro-4-fluorophenyl)-3-hydroxypropanenitrile)

- 883839-40-5(N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-4-fluorobenzamide)

- 1261854-43-6(2-Amino-5-(4-(trifluoromethoxy)phenyl)pyridine-4-methanol)

- 81357-28-0(3-Hydroxypent-4-enoic acid)

- 1805763-69-2(1-Bromo-1-(2-(difluoromethoxy)-6-fluorophenyl)propan-2-one)

- 2138207-38-0(5-(4-methanesulfonyl-1H-pyrazol-1-yl)-1,3-benzothiazol-4-amine)

- 2227849-25-2((2S)-2-2-chloro-5-(trifluoromethyl)phenyloxirane)

- 31686-94-9(Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid

Pureté:99%

Quantité:5g

Prix ($):178.0